The Bifunctional Chelator NCS-MP-NODA: A Technical Guide for Researchers
The Bifunctional Chelator NCS-MP-NODA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for highly specific and stable radiopharmaceuticals is a cornerstone of modern nuclear medicine. A critical component in the design of these agents is the bifunctional chelator (BFC), a molecule capable of securely binding a radionuclide while also providing a reactive site for conjugation to a targeting biomolecule. This technical guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, also known as NODA-Bz-SCN, with a focus on its application in the development of radiolabeled peptides and antibodies for positron emission tomography (PET) imaging.
Core Concepts and Chemical Properties
NCS-MP-NODA, chemically named 2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a macrocyclic chelator based on the 1,4,7-triazacyclononane-1,4-diacetate (NODA) framework. This core structure provides a high-affinity coordination site for various trivalent metal ions. The key features of NCS-MP-NODA are:
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NODA Macrocycle: The triazacyclononane ring forms a thermodynamically stable and kinetically inert complex with radionuclides, a critical attribute for in vivo applications to prevent the release of the radioisotope.
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Pendant Carboxylate Arms: The two acetic acid groups contribute to the coordination of the metal ion, enhancing complex stability.
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Isothiocyanate (NCS) Group: This reactive functional group is attached via a methylphenyl (MP) linker and allows for the covalent conjugation of the chelator to primary amines (e.g., lysine residues) on biomolecules such as peptides and antibodies, forming a stable thiourea bond.
The primary application of NCS-MP-NODA is in the chelation of aluminum fluoride ([¹⁸F]AlF) for the radiolabeling of biomolecules with Fluorine-18. The [¹⁸F]AlF labeling method is advantageous due to its reliance on aqueous chemistry, which is often more compatible with sensitive biological molecules compared to traditional anhydrous ¹⁸F-fluorination methods.
Synthesis of NCS-MP-NODA
While NCS-MP-NODA is commercially available, a detailed, step-by-step synthesis protocol from publicly available scientific literature is not readily found. However, its synthesis can be inferred from the synthesis of similar NODA-based bifunctional chelators. The general synthetic strategy involves a multi-step process:
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Synthesis of the NODA Macrocycle: This typically involves the cyclization of protected linear triamines.
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Alkylation of the Macrocycle: The secondary amines of the NODA macrocycle are alkylated with protected bromoacetic acid to introduce the carboxylate arms.
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Introduction of the Functionalizable Linker: The remaining secondary amine on the macrocycle is functionalized with a protected p-aminobenzyl group.
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Deprotection: All protecting groups are removed.
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Conversion to Isothiocyanate: The terminal primary amine of the p-aminobenzyl group is converted to an isothiocyanate group, typically using reagents like thiophosgene or its less hazardous alternatives.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving NCS-MP-NODA: conjugation to a targeting peptide and subsequent radiolabeling with [¹⁸F]AlF.
Conjugation of NCS-MP-NODA to a Targeting Peptide
This protocol describes the covalent attachment of NCS-MP-NODA to a peptide containing a primary amine (e.g., a lysine residue).
Materials:
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Targeting peptide with a primary amine
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NCS-MP-NODA
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
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Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
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Lyophilizer
Procedure:
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Peptide Preparation: Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
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Chelator Preparation: Dissolve NCS-MP-NODA in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction: Add a 5- to 10-fold molar excess of the NCS-MP-NODA solution to the peptide solution.
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Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
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Purification: Purify the resulting peptide-chelator conjugate from unreacted chelator and byproducts using an SEC column equilibrated with deionized water or a suitable buffer for lyophilization.
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Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.
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Characterization: Confirm the successful conjugation and determine the chelator-to-peptide ratio using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Radiolabeling of NCS-MP-NODA-Peptide Conjugate with [¹⁸F]AlF
This protocol details the one-pot aqueous radiolabeling of the NCS-MP-NODA-peptide conjugate with Fluorine-18.[1][2]
Materials:
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NCS-MP-NODA-peptide conjugate
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[¹⁸F]Fluoride in saline (from cyclotron)
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Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)
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Sodium acetate buffer (0.5 M, pH 4.0-4.5)
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Ethanol or Acetonitrile
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Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
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Heating block or water bath
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Radio-TLC or Radio-HPLC system for quality control
Procedure:
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Reaction Vial Preparation: In a sterile reaction vial, add the NCS-MP-NODA-peptide conjugate (typically 10-50 µg).
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Reagent Addition:
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Add sodium acetate buffer to adjust the final reaction pH to approximately 4.2.
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Add the AlCl₃ solution (e.g., 2-5 µL, providing a molar excess relative to the chelator).
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Add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in up to 200 µL).
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Add a co-solvent such as ethanol or acetonitrile (e.g., 200 µL) to improve labeling efficiency.[1]
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Incubation: Seal the reaction vial and heat at 100-110°C for 15-20 minutes.[1][2]
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Purification:
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Cool the reaction mixture to room temperature.
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Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
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Load the reaction mixture onto the conditioned cartridge.
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Wash the cartridge with sterile water (10 mL) to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
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Elute the radiolabeled peptide with ethanol (e.g., 0.5-1 mL).
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Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the radiolabeled peptide in a sterile, injectable solution (e.g., saline with a small amount of ethanol for solubility).
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Quality Control: Determine the radiochemical purity (RCP) and specific activity of the final product using radio-TLC or radio-HPLC.
Quantitative Data
The performance of a bifunctional chelator is critically assessed through quantitative metrics. The following tables summarize key data for NCS-MP-NODA and related NODA-based chelators used in [¹⁸F]AlF labeling.
Table 1: Radiolabeling Efficiency and Conditions for [¹⁸F]AlF-NODA Conjugates
| Parameter | Value | Reference |
| Radiolabeling Time | 15 - 20 minutes | |
| Radiolabeling Temperature | 100 - 110 °C | |
| Optimal pH | 4.0 - 4.5 | |
| Radiochemical Yield (RCY) | 55 - 89% (decay-corrected) | |
| Specific Activity | Typically > 40 GBq/µmol |
Table 2: In Vitro and In Vivo Stability of [¹⁸F]AlF-NODA Conjugates
| Stability Metric | Result | Reference |
| In Vitro Serum Stability | >95% intact after 4 hours in human serum at 37°C | |
| In Vivo Stability | Low bone uptake in mice, indicating minimal defluorination |
Table 3: Biodistribution of an [¹⁸F]AlF-NODA-Affibody Conjugate in Mice at 1 hour post-injection (%ID/g)
| Organ | %ID/g (Mean ± SD) |
| Blood | 2.1 ± 0.4 |
| Tumor | 4.96 ± 0.92 |
| Kidneys | 18.9 ± 3.1 |
| Liver | 1.5 ± 0.2 |
| Spleen | 0.8 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.6 ± 0.1 |
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships involving the NCS-MP-NODA bifunctional chelator.
Caption: Workflow for the conjugation of NCS-MP-NODA to a targeting peptide.
Caption: Workflow for the [¹⁸F]AlF radiolabeling of a Peptide-NODA conjugate.
Caption: Conceptual diagram of targeted PET imaging using an [¹⁸F]AlF-NCS-MP-NODA-labeled peptide.
Conclusion
The bifunctional chelator NCS-MP-NODA represents a valuable tool for the development of ¹⁸F-labeled radiopharmaceuticals. Its robust NODA core ensures stable chelation of the [¹⁸F]AlF complex, while the isothiocyanate group provides a reliable method for conjugation to targeting biomolecules. The aqueous-based radiolabeling procedure is particularly advantageous for sensitive biologicals. The favorable radiochemical yields, high stability, and successful application in preclinical imaging models underscore the potential of NCS-MP-NODA in advancing the field of molecular imaging and targeted radionuclide therapy. This guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this promising bifunctional chelator in their work.
